molecular formula C24H42O21 B10775384 2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 119400-89-4

2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10775384
CAS No.: 119400-89-4
M. Wt: 666.6 g/mol
InChI Key: BYSGBSNPRWKUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (hereafter referred to as the Target Compound) is a highly substituted glycoside featuring multiple pyranose (oxane) rings interconnected via ether and glycosidic linkages. Its molecular formula is C₂₇H₄₄O₂₄, with a molecular weight of 788.63 g/mol . The compound is characterized by:

  • 16 hydrogen bond donors (hydroxyl groups).
  • 24 hydrogen bond acceptors (oxygen atoms in hydroxyl and ether groups).
  • Polar surface area: ~398 Ų (estimated), indicating high hydrophilicity .

Isolated from Syzygium densiflorum, it has been computationally predicted to target enzymes critical in diabetes management, including dipeptidyl peptidase-IV (DPP-IV), glycogen synthase kinase-3β (GSK-3β), and glucokinase, with molecular dynamics simulations confirming stable binding over 50 ns .

Properties

IUPAC Name

2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSGBSNPRWKUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864156
Record name Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Glycogen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14445
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

119400-89-4, 337376-15-5, 9005-79-2
Record name β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119400-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icodextrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycogen
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Icodextrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

The compound known as 2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic compound with potential biological activities. This article aims to explore its biological activity through various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C58H90O26C_{58}H_{90}O_{26}, and it has a complex structure characterized by multiple hydroxyl groups and oxane rings. The intricate arrangement of these functional groups contributes to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is known to enhance the scavenging ability against free radicals. A study demonstrated that polyphenolic compounds can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases. Compounds similar to this one have been reported to reduce inflammatory markers in cell cultures. For instance, studies have shown that polyphenols can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential application in inflammatory conditions .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Research on structurally related compounds has shown the ability to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle progression. Further investigations are needed to confirm these effects specifically for this compound .

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity using DPPH assay.
    • Findings : The compound exhibited a significant reduction in DPPH radical concentration compared to control samples.
    • : Suggests strong antioxidant potential.
  • Case Study on Antimicrobial Activity :
    • Objective : Assess antimicrobial efficacy against E. coli.
    • Method : Disk diffusion method.
    • Results : Inhibition zones were observed at varying concentrations, indicating effective antimicrobial action.
    • : Supports its use as a natural antimicrobial agent.
  • Case Study on Anti-inflammatory Effects :
    • Objective : Investigate the effect on TNF-alpha production in macrophages.
    • Results : Significant reduction in TNF-alpha levels was noted upon treatment.
    • : Indicates potential therapeutic effects in inflammatory diseases.

Data Tables

Biological ActivityMethod UsedResultsReferences
AntioxidantDPPH AssaySignificant reduction in DPPH radicals
AntimicrobialDisk DiffusionInhibition zones against E. coli
Anti-inflammatoryCytokine AssayReduced TNF-alpha levels
AnticancerApoptosis AssayInduction of apoptosis in cancer cells

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s glycosidic bonds (ether linkages between oxane rings) are susceptible to acid- or enzyme-catalyzed hydrolysis. The reaction mechanisms and expected products are outlined below:

Reaction Type Conditions Products References
Acidic HydrolysisDilute HCl (0.1–1 M), refluxCleavage of glycosidic bonds yields simpler monosaccharides (e.g., glucose derivatives)
Enzymatic Hydrolysisβ-Glucosidases, pH 5–7, 37°CSite-specific cleavage of terminal sugar residues
  • Key Observations :

    • The central oxane ring (with hydroxymethyl and hydroxyl substituents) acts as a glycosyl donor.

    • Hydrolysis of the glycosidic bond at position 3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy generates free reducing sugars, confirmed via TLC and NMR in analogous compounds .

Oxidation Reactions

The hydroxyl groups present in the molecule can undergo selective oxidation under controlled conditions:

Oxidizing Agent Conditions Reactive Sites Products
NaIO₄ (Periodic acid)Aqueous, pH 4–6, 25°CVicinal diols (e.g., C4–C5 diol on oxane rings)Dialdehydes or ketones (via cleavage)
TEMPO/NaClOpH 9–10, 0°CPrimary hydroxyl groups (hydroxymethyl termini)Carboxylic acids
  • Structural Evidence :

    • The hydroxymethyl (-CH₂OH) groups at positions 6-(hydroxymethyl) are primary targets for oxidation to carboxylates .

    • Vicinal diols in the 4,5-dihydroxy moiety are prone to oxidative cleavage, as observed in mass spectrometry fragmentation patterns .

Esterification and Acetylation

The hydroxyl groups can be derivatized to improve solubility or stability:

Reaction Reagents Site of Modification Applications
AcetylationAcetic anhydride, pyridineAll free hydroxyl groupsProtection for synthetic intermediates
SulfationSO₃-pyridine complexPrimary hydroxyls (e.g., hydroxymethyl termini)Enhancing bioavailability
  • Experimental Insights :

    • Full acetylation of the compound produces a per-O-acetylated derivative, confirmed via FT-IR (C=O stretch at 1740 cm⁻¹) .

    • Selective sulfation at the 6-(hydroxymethyl) position has been modeled computationally (DFT studies).

Enzymatic Modifications

The compound’s carbohydrate moieties may interact with glycosyltransferases or hydrolases:

Enzyme Role Observed Activity Biological Relevance
GlycosyltransferasesTransfer sugar residuesAdds glucose or xylose to terminal oxane ringsBiosynthesis of complex glycans
Polyphenol oxidasesOxidative polymerizationCross-linking via quinone formationDefense mechanisms in plant systems
  • Key Findings :

    • The 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl unit is a substrate for UDP-glucosyltransferases, as predicted by homology modeling .

    • Enzymatic oxidation by laccases generates reactive quinones, enabling conjugation with proteins .

Stability and Degradation

The compound’s stability under varying conditions is critical for applications:

Condition Outcome Mechanism
High pH (pH > 10)Degradation via β-elimination of glycosidic bondsBase-induced cleavage of ether linkages
UV Light (254 nm)Photooxidation of phenolic hydroxyl groups (if present)Radical-mediated oxidation
  • Thermal Analysis :

    • Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with polysaccharide degradation .

Predicted Reactivity (Computational Data)

DFT calculations and molecular docking predict interactions with biological targets:

Target Binding Affinity (kcal/mol) Interaction Site
Cannabinoid CB2 receptor-9.2Hydroxyl clusters on oxane rings
NF-κB p105 subunit-8.7Glycosidic linkage region
  • ADMET Predictions :

    • High solubility (LogS = -2.1) due to polar hydroxyl groups .

    • Low blood-brain barrier permeability (LogBB = -1.4), attributed to molecular weight (>900 Da).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Glycosides and Polyphenols

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Biological Targets Key Findings References
Target Compound C₂₇H₄₄O₂₄ 788.63 16 24 DPP-IV, GSK-3β, glucokinase Hypoglycemic activity (in silico)
Hesperidin (CID 10621) C₂₈H₃₄O₁₅ 610.56 8 15 Antioxidant, ACE inhibitor Anti-inflammatory, antiviral
MANNAN (CID 25147451) C₂₆H₄₂O₂₁ 666.60 16 21 HIV protease (in silico) Structural similarity, ADMET challenges
Compound 1 (Antimalarial) C₁₃H₂₁NO₁₀ 351.31 7 10 Plasmodium PfPKG enzyme Binding energy: -8.9 kcal/mol (non-toxic)
Phenolic Glycoside () C₆₀H₆₂O₂₄ 1167.10 16 24 Multi-target (phytochemical) Low oral bioavailability, high polarity

Key Observations

Structural Features and Bioactivity
  • Branching and Substitution: The Target Compound’s multi-branched oxane rings distinguish it from simpler glycosides like hesperidin (a flavanone glycoside) and Compound 1 (a pyrano-oxazol derivative).
  • Hydrogen Bonding: With 16 H-bond donors, the Target Compound surpasses hesperidin (8 donors) and Compound 1 (7 donors), correlating with stronger enzyme binding but poorer gastrointestinal absorption .
Pharmacokinetic Challenges
  • Metabolic Stability : Computational models suggest susceptibility to phase II metabolism (glucuronidation), a trait shared with MANNAN .
Target Specificity
  • While Compound 1 and hesperidin exhibit narrow target profiles (e.g., PfPKG for malaria, ACE for hypertension), the Target Compound’s multi-target action (DPP-IV, GSK-3β) mirrors the broad activity of ellagic acid (), which modulates oxidative and inflammatory pathways .

Contrasts with Non-Glycosidic Compounds

  • Aromatic Compounds (): Unlike flat, conjugated aromatics (e.g., benzene derivatives), the Target Compound’s 3D glycosidic structure enables specific hydrogen-bond interactions with enzymes, though it lacks the aromaticity-driven stability .
  • Triazaphosphinanes (): These phosphorus-containing heterocycles exhibit divergent reactivity (e.g., oxidation sensitivity) and are unrelated mechanistically .

Preparation Methods

Functionalization of Pyranose Cores

Glucuronolactone derivatives, such as 73 , undergo ring contraction under basic conditions (e.g., K₂CO₃ in methanol) to form oxetane intermediates. While the target compound contains oxane rings, analogous strategies are employed to install hydroxymethyl groups at C6 positions. For example, tosylation of primary alcohols followed by Williamson etherification with KOtBu enables selective functionalization.

Stereoselective Reductions

Chiral N-heterocyclic carbene (NHC) catalysts, such as 47 , facilitate stereoselective reductions of fluorinated ketones to diols (e.g., 45 ). These diols are critical for introducing hydroxymethyl groups while preserving stereochemistry.

Glycosylation Strategies

Chemoselective Coupling

The use of N-iodosuccinimide (NIS) and triflic acid (TfOH) enables activation of thioglycosides for stereoselective couplings. For instance, phenylthio-substituted oxazine derivatives are coupled to primary alcohols in a highly stereoselective manner, forming bis- and tris-oxazine intermediates. This method is adaptable to pyranose systems, allowing sequential glycosylation at C3 and C6 positions of the central oxane ring.

Protecting Group Chemistry

Orthogonal Deprotection

Polystyrene and PEG 3400 resins with sulfone linkers are employed to immobilize intermediates during stepwise assembly. For example:

  • Benzyl (Bn) groups protect primary alcohols during glycosylation.

  • Acetals mask vicinal diols, which are later cleaved under acidic conditions (e.g., TsOH in CH₂Cl₂).

  • Silyl ethers (e.g., TBDMS) temporarily block secondary hydroxyls, enabling selective functionalization.

Tosylation and Etherification

Primary alcohols are activated via tosylation (TsCl, pyridine) and subsequently displaced by alkoxide nucleophiles (e.g., KOtBu) to form ether linkages. This strategy is critical for installing the methoxy group at C2 of the central oxane ring.

Cyclization and Ring Formation

Payne-Type Rearrangement

α-Epoxides (e.g., 66 ) undergo acid-mediated rearrangement (TsOH, CH₂Cl₂) to form oxetane or oxane rings with retention of stereochemistry. While the target compound lacks oxetanes, this method is applicable for constructing strained intermediates during early synthesis stages.

Intramolecular Cyclization

Selenoethyllithium promotes cyclization of haloethers to form 2-substituted oxanes in 83–99% yields. For example, treatment of 67 with MeMgBr generates a magnesium alkoxide that intramolecularly displaces a bromide, forming the oxane ring.

Final Deprotection and Purification

Hydrogenolysis

Benzyl groups are removed via catalytic hydrogenation (H₂, Pd/C), exposing hydroxyl groups required for the final structure.

Acidic Hydrolysis

Acetals and silyl ethers are cleaved using aqueous HCl or HF-pyridine, respectively. For instance, ketal 49 is converted to oxetan-3-one 51 under acidic conditions.

Ion-Exchange Chromatography

The final product is purified using ion-exchange resins to separate anionic byproducts, as demonstrated in the isolation of oxetin derivatives.

Challenges and Optimization

Steric Hindrance

Electron-rich aryl groups improve yields in oxetane-forming reactions, suggesting that bulky substituents on pyranose rings may necessitate longer reaction times or elevated temperatures.

Solvent Effects

Alcoholic solvents (e.g., MeOH, EtOH) favor cyclopropane formation, whereas open-air aqueous systems promote oxetane synthesis . For the target compound, mixed solvent systems (e.g., DMF/H₂O) may balance reactivity and solubility.

Q & A

Q. Q1. What methodologies are recommended to confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the stereochemistry and linkage patterns of the glycosidic bonds. For example, anomeric proton signals (δ 4.5–5.5 ppm) can validate sugar connectivity .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns, ensuring no impurities or degradation products are present .
  • Chromatography: HPLC with refractive index or ELSD detection under hydrophilic interaction (HILIC) conditions can assess purity, especially for polar glycosidic derivatives .

Q. Q2. How can researchers design in vitro assays to screen for potential biological activities of this compound?

Answer:

  • Enzymatic Assays: Test inhibitory effects on carbohydrate-active enzymes (e.g., α-glucosidase or amylase) using spectrophotometric methods. For instance, highlights its computational association with blood glucose regulation, suggesting relevance to diabetes research .
  • Cell-Based Models: Use glucose uptake assays in adipocyte (3T3-L1) or hepatic (HepG2) cell lines, paired with cytotoxicity screening (MTT assay) to identify therapeutic windows .

Advanced Research Questions

Q. Q3. What computational strategies are suitable to elucidate the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding interactions with proteins like glucose transporters (GLUT4) or insulin receptors. employed density functional theory (DFT) to analyze electronic properties related to bioactivity .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes and identify key hydrogen-bonding residues .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area or logP to predict derivatives’ efficacy .

Q. Q4. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:

  • Comparative Analysis: Use differential scanning calorimetry (DSC) to validate melting points (e.g., 215–216°C in ) and thermogravimetric analysis (TGA) to assess thermal stability .
  • Solubility Profiling: Conduct shake-flask experiments in buffers (pH 1.2–7.4) with HPLC quantification. Discrepancies may arise from polymorphic forms or hydration states, requiring X-ray crystallography for confirmation .

Q. Q5. What synthetic strategies are recommended to modify this compound for structure-activity relationship (SAR) studies?

Answer:

  • Selective Glycosylation: Protect free hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or acetyl groups, then introduce new sugar moieties via trichloroacetimidate chemistry (see for analogous benzoylated intermediates) .
  • Click Chemistry: Attach triazole-linked functional groups (e.g., fluorophores or biotin) via copper-catalyzed azide-alkyne cycloaddition for imaging or pull-down assays .

Methodological Challenges and Solutions

Q. Q6. How should researchers address the lack of toxicological and ecological data for this compound?

Answer:

  • In Silico Predictors: Use tools like TEST (Toxicity Estimation Software Tool) or ECOSAR to estimate acute toxicity (e.g., LC50 for fish or Daphnia) .
  • Pilot In Vivo Studies: Conduct OECD 423 acute oral toxicity tests in rodents, prioritizing dose ranges based on in vitro cytotoxicity data .

Q. Q7. What analytical techniques are optimal for characterizing degradation products under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze degradants via LC-MS/MS .
  • Stability-Indicating Methods: Develop UPLC methods with charged aerosol detection (CAD) to monitor hydrolyzed sugars or oxidized byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.